RBPDXZSWXAHSMP-UHFFFAOYSA-N
Description
However, based on structural analogs and related compounds, inferences can be drawn. For instance, compounds with trifluoromethylpyridine or benzamide scaffolds (as seen in and ) share functional groups that influence physicochemical properties, such as lipophilicity, hydrogen bonding, and bioavailability. These analogs often exhibit diverse applications in pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.351 |
InChI |
InChI=1S/C18H17N3O4/c1-9-10(2)20-25-17(9)19-16(23)13-15(22)12-7-3-5-11-6-4-8-21(14(11)12)18(13)24/h3,5,7,22H,4,6,8H2,1-2H3,(H,19,23) |
InChI Key |
RBPDXZSWXAHSMP-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NC(=O)C2=C(C3=C4C(=CC=C3)CCCN4C2=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on two classes of compounds from the evidence: trifluoromethylpyridine derivatives () and benzamide derivatives (). These classes are selected due to their structural relevance and available data.
Table 1: Key Physicochemical Properties
Key Structural and Functional Differences
Trifluoromethylpyridine Derivatives :
- Feature a pyridine ring with electron-withdrawing substituents (Cl, CF₃), enhancing metabolic stability and lipophilicity .
- Applications: Often used in agrochemicals (e.g., herbicides) or as intermediates in drug synthesis.
- Synthesis: Involves coupling reactions with reagents like HATU and triethylamine in THF, yielding products characterized by NMR and high-resolution mass spectrometry .
Benzamide Derivatives: Contain a benzamide backbone with hydroxy and phenyl groups, favoring hydrogen bonding and moderate solubility. Applications: Potential use in pharmaceuticals (e.g., enzyme inhibitors or anti-inflammatory agents) due to their planar aromatic structure . Properties: Higher PSA compared to pyridine derivatives, suggesting reduced blood-brain barrier penetration but improved aqueous solubility .
Research Findings and Limitations
- Trends in Lipophilicity : Trifluoromethylpyridine derivatives exhibit higher LogP values compared to benzamides, making them more suitable for targets requiring membrane penetration .
- Synthetic Complexity : Pyridine derivatives often require multi-step syntheses with specialized reagents (e.g., HATU), whereas benzamides may be synthesized via simpler amidation reactions .
- Limitations : Direct data on RBPDXZSWXAHSMP-UHFFFAOYSA-N are absent in the evidence. Further studies using computational modeling (e.g., QSAR) or experimental characterization are needed to confirm its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
